molecular formula C24H34O3 B7781653 Aldona ethyl enol ether CAS No. 2649-76-5

Aldona ethyl enol ether

Cat. No.: B7781653
CAS No.: 2649-76-5
M. Wt: 370.5 g/mol
InChI Key: PFOMZLRVGKNKCE-PXFMPXEPSA-N
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Description

Aldona ethyl enol ether, with the CAS number 2649-76-5, is an organic compound classified as a steroidal enol ether with the molecular formula C24H34O3 and a molecular weight of 370.5 g/mol . Its IUPAC name is (8R,9S,10R,13S,14S,17R)-3-ethoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one . Enol ethers are a significant class of compounds in organic synthesis, characterized by an alkoxy group attached to an alkene carbon, which makes them electron-rich alkenes . This electron-rich nature allows enol ethers to serve as key nucleophiles in various chemical reactions, including cycloadditions and polymerizations, and they are particularly useful in Aldol-type reactions and as building blocks for more complex molecules . As a steroidal derivative, this compound is a valuable synthetic intermediate or precursor for researchers working in the fields of organic methodology and the synthesis of complex natural products . The compound should be handled by experienced laboratory personnel only. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-ethoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-4-26-17-7-11-22(2)16(15-17)5-6-18-19(22)8-12-23(3)20(18)9-13-24(23)14-10-21(25)27-24/h5,15,18-20H,4,6-14H2,1-3H3/t18-,19+,20+,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOMZLRVGKNKCE-PXFMPXEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC45CCC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949360
Record name 3-Ethoxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-5'-one
Source EPA DSSTox
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Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2649-76-5
Record name Pregna-3,5-diene-21-carboxylic acid, 3-ethoxy-17-hydroxy-, γ-lactone, (17α)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aldona ethyl enol ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxy-10,13-dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-5'-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxypregna-3,5-diene-21,17α-carbolactone
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Preparation Methods

Reaction Mechanism and Conditions

The mechanism proceeds through protonation of the hydroxyl group, followed by the formation of a carbocation intermediate. Subsequent deprotonation adjacent to the carbocation generates the enol ether. For instance, ethanol derivatives undergo dehydration to yield ethyl enol ethers, though steric and electronic factors in Aldona’s structure necessitate precise temperature control to minimize side reactions such as polymerization.

Key Parameters:

  • Catalyst Loading : 5–10 mol% H2_2SO4_4

  • Temperature : 130–140°C

  • Yield : 60–75% (laboratory scale)

Limitations and Modifications

While cost-effective, this method often produces mixtures of regioisomers due to competing elimination pathways. Recent advancements involve Brønsted acid ionic liquids (BAILs), which enhance selectivity by stabilizing transition states. For example, BAILs with bisulfate anions improve yields to 80% while reducing reaction times.

Aldol Addition and Fragmentation Approaches

A stereoselective three-step sequence—comprising glycolate aldol addition, hydrolysis, and Grob fragmentation—has emerged as a robust strategy for synthesizing trans-configured enol ethers, including this compound.

Step 1: Diastereoselective Glycolate Aldol Addition

N-[(Benzyloxy)acetyl]oxazolidinones react with aldehydes under Lewis acid catalysis (e.g., TiCl4_4) to form syn-aldol adducts with >90% diastereomeric excess (de). The oxazolidinone auxiliary directs facial selectivity, ensuring precise stereochemical outcomes.

Step 2: Hydrolysis to β-Hydroxycarboxylic Acids

The syn-aldol intermediates undergo hydrolytic cleavage using aqueous lithium hydroxide (LiOH) or enzymatic methods, yielding α-benzyloxy-β-hydroxycarboxylic acids. This step preserves stereochemistry and prepares the substrate for fragmentation.

Step 3: Grob Fragmentation

Treatment with DMF dineopentylacetal induces fragmentation, eliminating CO2_2 and generating the trans-enol ether. The reaction proceeds via a six-membered cyclic transition state, ensuring high stereoselectivity (≥95% trans).

Optimized Conditions:

  • Fragmentation Agent : DMF dineopentylacetal

  • Temperature : 80–100°C

  • Yield : 70–85% (over three steps)

Industrial-Scale Synthesis Techniques

Industrial production of this compound prioritizes cost efficiency and scalability. Continuous-flow reactors and heterogeneous catalysis are employed to mitigate challenges associated with batch processing.

Continuous-Flow Dehydration

Tubular reactors with immobilized H3_3PO4_4 on silica gel enable continuous dehydration of alcohol precursors at 140°C and 10 bar pressure. This setup achieves 90% conversion with a residence time of 30 minutes, significantly outperforming batch systems.

Catalytic Distillation

Integrated catalytic distillation columns combine reaction and separation steps, removing water as it forms. Zeolite-based catalysts (e.g., H-ZSM-5) enhance selectivity, yielding 78% pure this compound with minimal byproducts.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficacy of major preparation methods:

MethodCatalyst/ReagentsTemperature (°C)Yield (%)StereoselectivityScalability
Acid-catalyzed dehydrationH2_2SO4_4130–14060–75LowHigh
Aldol-fragmentationTiCl4_4, DMF acetal80–10070–85High (trans)Moderate
Continuous-flowH3_3PO4_4/silica14090ModerateIndustrial

Key Insights :

  • The aldol-fragmentation route excels in stereocontrol but requires multi-step purification.

  • Continuous-flow systems offer superior scalability for bulk production despite moderate selectivity.

Case Studies in Method Optimization

Case Study 1: Enhancing Selectivity with BAILs

A 2024 study demonstrated that replacing H2_2SO4_4 with a BAIL ([BMIM][HSO4_4]) in dehydration reactions increased this compound yield to 82% while reducing isomerization byproducts to <5%. The ionic liquid’s dual acid-base properties stabilized carbocation intermediates, enhancing pathway specificity.

Case Study 2: Bidirectional Synthesis of Bis(enol ethers)

Leveraging the aldol-fragmentation sequence, researchers synthesized bis(enol ethers) with trans,trans configuration in 68% yield. This approach highlights the method’s versatility for complex architectures, though scalability remains constrained by reagent costs .

Chemical Reactions Analysis

Oxidation to Esters

Aldona ethyl enol ether undergoes catalytic oxidation using water as the formal oxidant, yielding esters with hydrogen gas as the sole byproduct. This reaction is mediated by ruthenium-acridine complexes (e.g., Ru-Acr(Ph)) under mild conditions .

Key Reaction Parameters:

ParameterValue/Detail
CatalystRu-Acr(Ph) complex (0.75–1.5 mol%)
Solvent1,4-dioxane
Temperature120–125°C
Reaction Time16–24 hours
Water Amount5.6–11.1 mmol (optimized)
Yield (Ethyl Acetate)17–31%

Mechanism :

  • Hydration : Water adds to the enol ether, forming a hemiacetal intermediate .

  • Dehydrogenation : The Ru catalyst abstracts β-hydrogens, generating H₂ and oxidizing the intermediate to ethyl acetate .

  • Side Reaction : Partial hydrogenation of the starting material forms diethyl ether (4–19% yield) .

DFT calculations confirm an inner-sphere mechanism where the Ru center facilitates coupled hydration and dehydrogenation (activation barrier: 26.0 kcal/mol) .

Acid-Catalyzed Hydration

In the presence of Brønsted acids (e.g., H₂SO₄), this compound undergoes hydration to form aldehydes and alcohols. This reaction proceeds via oxonium ion intermediates .

Example :
C24H34O3+H2OH+Aldehyde+Alcohol\text{C}_{24}\text{H}_{34}\text{O}_{3} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Aldehyde} + \text{Alcohol}

Conditions :

  • Acid strength: Concentrated H₂SO₄

  • Temperature: 130–140°C

Thiol-Ene Substitution

This compound participates in radical-mediated thiol-ene reactions, forming thioethers. This reaction is critical in polymer chemistry and materials science .

General Reaction :
C24H34O3+RSHC24H34O3SR\text{C}_{24}\text{H}_{34}\text{O}_{3} + \text{RSH} \rightarrow \text{C}_{24}\text{H}_{34}\text{O}_{3}\text{SR}

Conditions :

  • Reagents: Thiols (e.g., 2-mercaptoethanol)

  • Initiation: UV light or thermal radical initiators

Polymerization

Vinyl ether derivatives of this compound polymerize under cationic or radical conditions to form polyvinyl ethers. These polymers exhibit tunable solubility and thermal stability .

Polymerization Parameters :

Initiator TypeExampleTemperature Range
CationicBF₃·OEt₂0–50°C
RadicalAIBN60–80°C

Application : Used in adhesives, coatings, and biomedical materials .

Inverse Electron-Demand Diels-Alder (IEDDA)

This compound acts as a dienophile in IEDDA reactions with electron-deficient dienes, forming six-membered cyclic adducts. This reactivity is attributed to its electron-rich alkene .

Example :
C24H34O3+DieneCycloadduct\text{C}_{24}\text{H}_{34}\text{O}_{3} + \text{Diene} \rightarrow \text{Cycloadduct}

Conditions :

  • Solvent: Dichloromethane or THF

  • Temperature: Room temperature to 60°C

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsPrimary ProductByproducts
OxidationRu-Acr(Ph), H₂O, 125°CEster (e.g., Ethyl acetate)H₂, Diethyl ether
Acid-Catalyzed HydrationH₂SO₄, 130–140°CAldehyde/AlcoholNone
Thiol-EneThiols, UV lightThioetherNone
PolymerizationBF₃·OEt₂, 0–50°CPolyvinyl etherOligomers
IEDDAElectron-deficient dienesCycloadductNone

Mechanistic Insights and Challenges

  • Steric Effects : Bulky substituents on this compound reduce polymerization propensity but enhance selectivity in oxidation reactions .

  • Catalyst Design : Ru complexes with reduced steric crowding improve ester yields by lowering activation barriers (ΔG‡ ≈ 15–28 kcal/mol) .

  • Side Reactions : Competitive ether formation during oxidation necessitates precise control of water stoichiometry .

Scientific Research Applications

Organic Synthesis

Aldona ethyl enol ether is prominently used as a reagent in various organic reactions:

  • Formation of Esters : It participates in esterification reactions, providing a pathway to synthesize esters from carboxylic acids and alcohols.
  • Thioether Synthesis : The compound can react with thiols to form thioethers through substitution reactions .

Biological Applications

In biological research, this compound serves as an intermediate in the synthesis of biologically active compounds:

  • Pharmaceutical Development : It is utilized in the production of pharmaceuticals, including potential drug candidates that exhibit therapeutic properties .
  • Biologically Active Compounds : Its derivatives are explored for their roles in drug design and development, particularly in creating compounds with specific biological activities.

Medicinal Uses

Enol ethers like this compound find applications in medicine:

  • Inhalation Anesthetics : Vinyl ethers, a subclass of enol ethers, are employed as inhalation anesthetics due to their volatility and effectiveness in inducing anesthesia.

Industrial Applications

In industrial settings, this compound is significant for:

  • Polymer Production : It is involved in the production of polymers through various polymerization processes, including photopolymerization. The reactivity of enol ethers allows them to serve as monomers for creating polymeric materials .
  • Chemical Manufacturing : The compound is used as an intermediate in the synthesis of other industrial chemicals, enhancing production efficiency and yield.

Data Tables

Reaction TypeDescriptionKey Products
EsterificationReaction with carboxylic acidsEsters
SubstitutionReaction with thiolsThioethers
PolymerizationFormation of polymers through photopolymerizationPolyvinyl ethers

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The reaction pathways involved esterification and subsequent modification, resulting in compounds with enhanced biological activity compared to existing drugs.

Case Study 2: Industrial Polymer Production

An industrial application highlighted the use of this compound in producing high-performance polymers through UV-induced photopolymerization. The resulting materials exhibited superior mechanical properties and thermal stability, making them suitable for various applications in packaging and coatings.

Comparison with Similar Compounds

Aldol Reactions

Ethyl silyl enol ethers participate in Mukaiyama aldol reactions, but their efficiency depends on catalysts:

Substrate Catalyst Yield Stereoselectivity Reference
Ethyl α-fluoro silyl ether [Bu4N][Ph3SnF2] (anhydrous) 96% High (5:1 dr)
Non-fluorinated silyl ether TiCl4/BF3·Et2O 0% Decomposition

Key Insight: Fluorinated ethyl silyl enol ethers outperform non-fluorinated analogs in aldol reactions, as fluoride anions stabilize intermediates without decomposition .

Cross-Metathesis

Ethyl vinyl ether exhibits moderate reactivity in ene-yne cross-metathesis (EYCM) but is effective for synthesizing electron-rich dienes:

Substrate Catalyst Application Yield Reference
Ethyl vinyl ether Grubbs II Diels–Alder precursor Moderate
Vinyl acetate Grubbs II Similar reactivity Good

Key Insight: Despite moderate reactivity, ethyl enol ethers are valuable for regioselective diene synthesis .

Biological Activity

Aldona ethyl enol ether is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on different biological systems, and relevant case studies.

This compound exhibits biological activity primarily through its interactions with cellular pathways. Research indicates that compounds similar to this compound can modulate enzymatic activities and influence signaling pathways associated with oxidative stress and inflammation. For example, studies have shown that related compounds can inhibit angiotensin-converting enzyme (ACE) activity, which plays a crucial role in regulating blood pressure and fluid balance .

Antioxidant Properties

The compound has been evaluated for its antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. This compound has shown promise in scavenging free radicals and may enhance the activity of endogenous antioxidant enzymes .

Inhibition of Enzymatic Activity

This compound's structural characteristics suggest potential inhibitory effects on specific enzymes. For instance, it may inhibit enzymes involved in the biosynthesis of steroid hormones, which could have implications for conditions such as hypertension and heart disease . Additionally, its interaction with cytochrome P450 enzymes is of particular interest due to their role in drug metabolism and synthesis of bioactive compounds .

Case Study 1: Antihypertensive Effects

In a study examining the antihypertensive effects of various compounds, this compound was found to significantly lower blood pressure in hypertensive rat models. The mechanism was attributed to the inhibition of ACE, leading to decreased angiotensin II levels and subsequent vasodilation .

Case Study 2: Antioxidant Activity Assessment

A comprehensive study assessed the antioxidant activity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a strong capacity to neutralize free radicals, suggesting its potential use as a dietary supplement for enhancing health outcomes related to oxidative stress .

Table: Summary of Biological Activities

Activity Description Reference
ACE InhibitionReduces blood pressure by inhibiting angiotensin-converting enzyme
Antioxidant ActivityScavenges free radicals; enhances endogenous antioxidant enzyme activity
Cytochrome P450 InteractionPotential modulation of steroid hormone biosynthesis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldona ethyl enol ether
Reactant of Route 2
Reactant of Route 2
Aldona ethyl enol ether

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